
6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H9BrFNO3 and its molecular weight is 362.154. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor GPR35 Agonist
One significant application of a structurally similar compound, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, is its role as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. This application is particularly important in the context of pharmaceutical research and development, offering a new pathway to modulate this receptor's activity, which may lead to therapeutic applications for diseases associated with this receptor. The study conducted by Thimm et al. (2013) highlights the compound's high affinity and selectivity towards GPR35, providing a valuable tool for further investigation into the receptor's function and its potential as a drug target (Thimm, D., Funke, M., Meyer, A., & Müller, C., 2013).
Antitumor Activity
Another research application involves the analog 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), demonstrating potent antiproliferative activities against a variety of tumor cell lines. Yin et al. (2013) discovered BENC-511's effectiveness in blocking AKT phosphorylation and inducing cancer cell apoptosis, highlighting the potential of such compounds in cancer research and therapy. This study not only presents a new avenue for antitumor agent development but also emphasizes the importance of structural analogs in enhancing biological activity (Yin, S., Shi, M., Kong, T., Zhang, C.-M., Han, K.-k., Cao, B., Zhang, Z., Du, X., Tang, L.-Q., Mao, X., & Liu, Z., 2013).
Fluorogenic Substrate for Metallo-β-lactamases
Zhang et al. (2013) synthesized a novel fluorogenic substrate for metallo-β-lactamases (MβLs) featuring the core 2-oxo-2H-chromene structure. This substrate, designed for activity assays with MβLs, underscores the versatile utility of chromene derivatives in developing diagnostic tools and studying enzymatic activity, particularly in the context of antibiotic resistance research. The substrate's specific interaction with MβLs presents a method for monitoring enzyme activity, aiding in the understanding and potentially combating β-lactamase-mediated drug resistance (Zhang, Y.-l., Xiao, J.-M., Feng, J.-L., Yang, K.-W., Feng, L., Zhou, L.-S., & Crowder, M., 2013).
Selective Chemosensors
The development of chemosensors utilizing coumarin fluorophores demonstrates another application area for chromene derivatives. Meng et al. (2018) synthesized a compound acting as a highly selective fluorescence chemosensor for detecting Cu^2+ and H_2PO_4^− ions. This research indicates the potential of chromene-based compounds in environmental monitoring, diagnostics, and chemical sensing, showcasing their ability to provide selective, sensitive detection of specific ions, which is crucial for various scientific and industrial applications (Meng, X., Li, S., Ma, W., Wang, J., Hu, Z., & Cao, D., 2018).
Eigenschaften
IUPAC Name |
6-bromo-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-1-6-14-9(7-10)8-13(16(21)22-14)15(20)19-12-4-2-11(18)3-5-12/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKDMOUXKVQFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
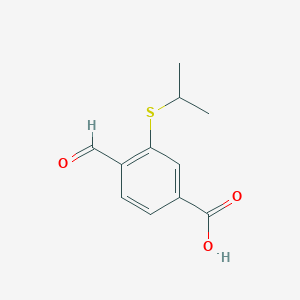

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![2,6-dichloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2724103.png)
![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)

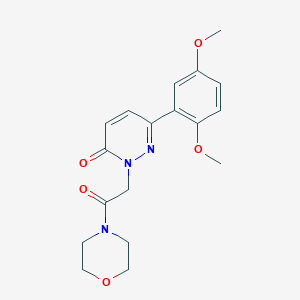
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)
![6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2724110.png)
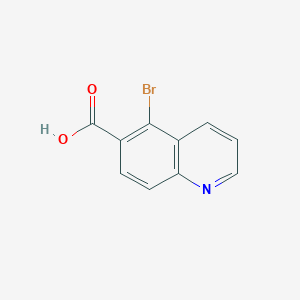
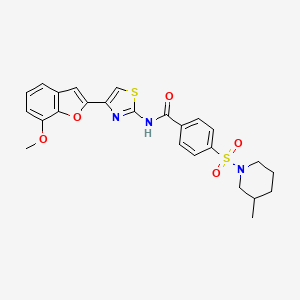
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2724119.png)
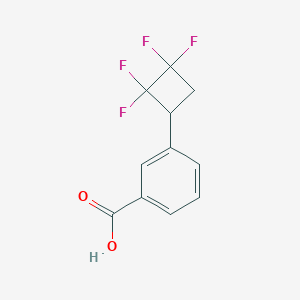
![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
